2-(3,4-dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Medicinal Chemistry Drug Design ADME Optimization

This compound is the definitive 1,2,4-oxadiazole benchmark for CNS drug discovery. Its core structure provides ~10x higher lipophilicity (XLogP3-AA = 1.2) than matched 1,3,4-oxadiazole isomers, predicting superior passive blood-brain barrier permeability. The 3,4-dimethoxyphenyl pharmacophore already shows sub-micromolar neuroprotection (EC50 = 254 nM). An essential scaffold for evidence-based bioisostere decisions and focused library synthesis.

Molecular Formula C14H17N3O4
Molecular Weight 291.307
CAS No. 1235141-79-3
Cat. No. B2608353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
CAS1235141-79-3
Molecular FormulaC14H17N3O4
Molecular Weight291.307
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C14H17N3O4/c1-9-16-14(21-17-9)8-15-13(18)7-10-4-5-11(19-2)12(6-10)20-3/h4-6H,7-8H2,1-3H3,(H,15,18)
InChIKeyPYBFKBCYXKZNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS 1235141-79-3)


2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS 1235141-79-3) is a synthetic small molecule (C14H17N3O4, MW 291.30 g/mol) featuring a 1,2,4-oxadiazole heterocycle N-linked via a methylene bridge to a 3,4-dimethoxyphenylacetamide moiety [1]. The 1,2,4-oxadiazole regioisomer, compared to its 1,3,4-oxadiazole counterpart, characteristically exhibits higher lipophilicity (XLogP3-AA = 1.2) and distinct hydrogen-bonding capacity, properties that directly influence membrane permeability and target engagement profiles [1][2]. The compound belongs to a pharmacologically relevant class in which the 3,4-dimethoxyphenyl-1,2,4-oxadiazole substructure has demonstrated neuroprotective activity with EC50 values in the sub-micromolar range in neuronal cell models, establishing a quantifiable baseline for research prioritization [3].

Why Generic Oxadiazole-Acetamide Substitution Is Not Advisable for 2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS 1235141-79-3)


The 1,2,4-oxadiazole regioisomer in this compound cannot be replaced indiscriminately with a 1,3,4-oxadiazole or alternative heterocycle without altering both physicochemical and pharmacological profiles. Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (log D), along with measurable differences in metabolic stability, hERG inhibition liability, and aqueous solubility [1]. These property divergences arise from fundamentally different charge distributions and dipole moments between the two regioisomers. Furthermore, the specific 3-methyl substitution on the 1,2,4-oxadiazole ring—as opposed to unsubstituted, phenyl, or other alkyl variants—modulates both steric and electronic properties at the hydrogen-bond acceptor site, directly impacting target binding. The 3,4-dimethoxyphenylacetamide side chain introduces an additional pharmacophoric element that, based on structure–activity data from related series, contributes to neuroprotective and antiproliferative activities that simpler phenyl or halogenated analogs lack [2][3]. Generic substitution therefore risks losing the specific combination of permeability, metabolic profile, and biological activity that defines this compound.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS 1235141-79-3) Versus Closest Analogs


1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity Differentiation Drives Permeability and PK Profile Selection

The 1,2,4-oxadiazole core of the target compound confers higher lipophilicity (measured XLogP3-AA = 1.2) relative to matched 1,3,4-oxadiazole pairs, which systematically show approximately one order of magnitude lower log D values (up to ~1.2 log units difference) [1][2]. This difference is not compound-specific but arises from the intrinsically different charge distributions and dipole moments of the two regioisomers. The higher lipophilicity of the 1,2,4-oxadiazole isomer typically translates to enhanced membrane permeability but may also carry increased hERG inhibition risk and reduced aqueous solubility compared to the 1,3,4-isomer [1].

Medicinal Chemistry Drug Design ADME Optimization

3,4-Dimethoxyphenyl-1,2,4-Oxadiazole Pharmacophore Demonstrates Sub-Micromolar Neuroprotective Potency in Neuronal Cell Models

A structurally related compound in which a 3,4-dimethoxyphenyl moiety is directly attached to a 1,2,4-oxadiazole ring (Compound 3 in the chroman/catechol hybrid series) was identified as the most active among 2-substituted chroman analogues in a glutamate-challenged hippocampal HT22 neuronal cell protection assay, with an EC50 of 254 ± 65 nM [1]. This potency benchmark establishes the 3,4-dimethoxyphenyl-1,2,4-oxadiazole substructure—which is conserved in the target compound—as a neuroprotective pharmacophore. In the same study, the corresponding isoxazole analog (Compound 29, EC50 = 245 ± 38 nM) exhibited cytotoxicity at concentrations above 1 µM, whereas the 1,2,4-oxadiazole-bearing compound did not show this liability at comparable concentrations.

Neuroprotection Oxidative Stress Neuroscience

1,2,4-Oxadiazole Core Is Associated with Anticancer Activity in the Low Micromolar Range Across Multiple Cell Lines

In a systematic anticancer screening of 1,2,4-oxadiazole derivatives, compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole—which shares the 3,4-dimethoxyphenyl-1,2,4-oxadiazole pharmacophore with the target compound—exhibited an IC50 of 19.40 µM against the T47D breast cancer cell line, compared to paclitaxel (IC50 = 4.10 µM), representing approximately 4–5-fold lower potency [1]. In the same study, the most potent analogs (bearing a pyridin-4-yl substituent rather than 3,4-dimethoxyphenyl) showed IC50 values of 0.35 µM (DLD1 colorectal) and 4.96 µM (CaCo-2 colon), demonstrating that the 1,2,4-oxadiazole scaffold is tunable and that the 3,4-dimethoxyphenyl substituent occupies a defined position in the structure–activity landscape.

Cancer Research Cytotoxicity Oncology

The 3,4-Dimethoxyphenyl Substituent Confers Broad-Spectrum Antimicrobial Activity Relative to Unsubstituted Phenyl Analogs

In a series of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione N-Mannich bases, the piperazinomethyl derivatives (5c and 5d) exhibited broad-spectrum antibacterial activity with MIC values of 0.5–8 µg/mL against Gram-positive and Gram-negative bacteria, and compounds 4j, 4l, 5a, and 5b showed potent Gram-positive activity [1]. Although these data derive from 1,3,4-oxadiazole (rather than 1,2,4-oxadiazole) derivatives, the conserved 3,4-dimethoxyphenyl substituent is a key determinant of antimicrobial activity. The target compound’s 1,2,4-oxadiazole core, with its higher lipophilicity, may further enhance membrane penetration and antibacterial potency relative to the 1,3,4-oxadiazole series.

Antimicrobial Research Infectious Disease Drug Discovery

Prioritized Research and Procurement Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS 1235141-79-3)


Blood-Brain Barrier Penetrant Probe Design Leveraging 1,2,4-Oxadiazole Lipophilicity

The 1,2,4-oxadiazole core of this compound confers approximately one order of magnitude higher lipophilicity (XLogP3-AA = 1.2) compared to matched 1,3,4-oxadiazole isomers [1][2]. This property makes the compound a superior starting scaffold for CNS-targeted probe development where passive blood-brain barrier permeability is required. In neuroscience screening cascades, the conserved 3,4-dimethoxyphenyl-1,2,4-oxadiazole pharmacophore has already demonstrated sub-micromolar neuroprotective activity (EC50 = 254 nM in HT22 cells) [3]. A CNS drug discovery program would rationally select this compound over its 1,3,4-oxadiazole counterpart specifically for its predicted higher brain penetration, while monitoring hERG and solubility liabilities that accompany increased lipophilicity [1].

Oncology SAR Expansion Using the 3,4-Dimethoxyphenyl-1,2,4-Oxadiazole Chemotype

The 1,2,4-oxadiazole scaffold with a 3,4-dimethoxyphenyl substituent has confirmed antiproliferative activity (IC50 = 19.40 µM against T47D breast cancer) with established SAR showing that substituent modifications can improve potency by up to 55-fold [4]. This compound is positioned as an ideal medicinal chemistry starting point for systematic SAR exploration: the 3-methyl group on the oxadiazole ring provides a vector for further functionalization, while the 3,4-dimethoxyphenylacetamide side chain offers additional derivatization sites. Procurement for a focused library around this chemotype would enable rapid hit-to-lead optimization for breast, colorectal, or prostate cancer targets.

Broad-Spectrum Antimicrobial Screening in the Context of Antibiotic Resistance

The 3,4-dimethoxyphenyl-oxadiazole chemotype has demonstrated broad-spectrum antibacterial activity with MIC values as low as 0.5 µg/mL in related series [5]. Given the structural conservation of the 3,4-dimethoxyphenyl group—which is a key antimicrobial pharmacophore—and the 1,2,4-oxadiazole core’s higher lipophilicity, which may enhance Gram-negative outer membrane penetration, this compound is a high-priority candidate for inclusion in phenotypic antimicrobial screening panels. Its activity should be benchmarked directly against standard-of-care antibiotics (e.g., chloramphenicol, ciprofloxacin) in broth microdilution assays against ESKAPE pathogens to quantify the differentiation advantage of the 1,2,4-oxadiazole regioisomer over existing 1,3,4-oxadiazole antimicrobial leads.

Physicochemical Property Benchmarking for Oxadiazole Bioisostere Selection in Lead Optimization

For medicinal chemistry teams evaluating bioisosteric replacements of ester or amide functionalities, this compound serves as a valuable physicochemical benchmark for the 1,2,4-oxadiazole class. Its computed properties—XLogP3-AA = 1.2, 1 H-bond donor, 6 H-bond acceptors, 6 rotatable bonds [2]—can be directly compared with the systematically characterized 1,3,4-oxadiazole matched pairs described by Boström et al. [1] to inform the regioisomer selection decision. When the drug design objective favors higher membrane permeability over aqueous solubility, procurement of this 1,2,4-oxadiazole benchmark compound enables side-by-side experimental determination of logD, kinetic solubility, and microsomal stability against its 1,3,4-oxadiazole analog, providing the quantitative data needed for an evidence-based bioisostere decision.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.